molecular formula C20H41NO B14067567 N,N-Dimethyloctadec-1-en-1-amine N-oxide CAS No. 34424-62-9

N,N-Dimethyloctadec-1-en-1-amine N-oxide

Cat. No.: B14067567
CAS No.: 34424-62-9
M. Wt: 311.5 g/mol
InChI Key: FCBNKNCHUKQWKF-UHFFFAOYSA-N
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Description

N,N-Dimethyloctadec-1-en-1-amine N-oxide is an organic compound with the molecular formula C20H41NO. It is a tertiary amine oxide, which means it contains a nitrogen atom bonded to three carbon atoms and an oxygen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyloctadec-1-en-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethyloctadec-1-en-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the efficient conversion of the amine to the amine oxide .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The use of stabilizers and catalysts may also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyloctadec-1-en-1-amine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to the corresponding amine using reducing agents.

    Substitution: The compound can participate in substitution reactions where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used to replace the oxygen atom under appropriate conditions.

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: The reduction process yields N,N-dimethyloctadec-1-en-1-amine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyloctadec-1-en-1-amine N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyloctadec-1-en-1-amine N-oxide involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in biological and chemical applications where the solubilization of proteins and other biomolecules is required .

Properties

CAS No.

34424-62-9

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-dimethyloctadec-1-en-1-amine oxide

InChI

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h19-20H,4-18H2,1-3H3

InChI Key

FCBNKNCHUKQWKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=C[N+](C)(C)[O-]

Origin of Product

United States

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